molecular formula C₁₃H₇D₄FN₄O B1146396 1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one CAS No. 1346598-41-1

1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one

Cat. No.: B1146396
CAS No.: 1346598-41-1
M. Wt: 262.28
InChI Key:
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Description

“1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one” is a chemical compound with the molecular formula C₁₃H₇D₄FN₄O and a molecular weight of 262.28. It belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions .


Synthesis Analysis

Imidazopyridines, including the one , have been synthesized using various methods. One efficient method reported involves the condensation of fluorinated carboxylic acids and pyridinediamines . This method is high-yielding (54%–99%) with a broad scope and is operationally simple with potential application to parallel synthesis .


Chemical Reactions Analysis

The chemical reactions involving imidazopyridines have been well studied. They have been synthesized using various catalysts and methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Pharmacophore Design for Kinase Inhibition

Synthetic compounds with a tri- and tetra-substituted imidazole scaffold, similar to 1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one, are recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase plays a crucial role in the release of proinflammatory cytokines. The design, synthesis, and activity studies of these inhibitors are focused on achieving high binding selectivity and potency by replacing the adenosine 5'-triphosphate (ATP) in its pocket and utilizing the hydrophobic region II for additional binding interactions. Such compounds exhibit promising inhibitory activity and selectivity for p38 over other kinases, contributing to the development of effective anti-inflammatory agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Role in Sensing and Biological Applications

Pyrimidine derivatives, including structures akin to the subject compound, have been extensively studied for their utility in creating optical sensors and for their biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, showcasing their versatility beyond traditional pharmacological uses. This opens avenues for their application in the development of diagnostic tools and novel therapeutic strategies, reflecting the broad potential of these compounds in scientific research (Jindal & Kaur, 2021).

Antitumor Activity and Drug Development

The imidazo[1,2-b]pyridazine scaffold, closely related to the chemical structure , has been identified as a significant contributor to the development of bioactive molecules with potential therapeutic applications in medicine. The resurgence of interest in this class of compounds, especially following the success of kinase inhibitors like ponatinib, underscores the importance of such structures in the quest for new antitumor drugs. This comprehensive review highlights the evolving landscape of medicinal chemistry, where the synthesis and structural optimization of imidazo[1,2-b]pyridazine derivatives are central to discovering novel drugs with improved pharmacokinetics and efficacy (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Mechanism of Action

The mechanism of action of imidazopyridines is diverse, depending on their specific structure and target. They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Future Directions

Imidazopyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[4,5-b]pyridine core is an active area of research, aiming to improve the ecological impact of the classical schemes . This suggests that “1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one” and similar compounds may continue to be a focus of future research.

Properties

IUPAC Name

1,3,6,7-tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c14-9-3-1-8(2-4-9)7-15-11-6-5-10-12(17-11)18-13(19)16-10/h1-6H,7H2,(H3,15,16,17,18,19)/i5D,6D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBXVBUWZIPSFP-NCCCBSRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC3=C(C=C2)NC(=O)N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC2=C1N(C(=O)N2[2H])[2H])NCC3=CC=C(C=C3)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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